Clinofibrate Impurity 1
Description
Significance of Pharmaceutical Impurity Research in Drug Development
The study of impurities is a critical aspect of pharmaceutical development and manufacturing. Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage. researchgate.net The presence of these substances, even in trace amounts, can impact the safety and efficacy of a drug product. Consequently, identifying, quantifying, and controlling impurities is a mandatory requirement for regulatory approval and for ensuring patient safety. globalpharmatek.compharmaffiliates.com
Impurity profiling can reveal information about a drug's degradation pathways, which helps in establishing appropriate storage conditions and shelf life. globalpharmatek.com It is also essential for process optimization, as it can highlight how different manufacturing parameters affect the formation of impurities, allowing for the minimization of process-related contaminants. globalpharmatek.com The quality of starting materials, reagents, and solvents, along with reaction conditions and purification steps, all influence the final impurity profile of a drug substance. Therefore, rigorous impurity analysis is integral to maintaining the quality, safety, and efficacy of pharmaceuticals. gmpinsiders.com
Global Regulatory Frameworks for Impurity Control in Pharmaceutical Substances
A robust global regulatory framework exists to ensure the control of impurities in pharmaceutical products. This framework is primarily led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with significant contributions from national and regional regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.com
The ICH has established several key guidelines that provide a comprehensive framework for the control of impurities. globalresearchonline.net
ICH Q3 Series: This series of guidelines is fundamental to impurity management.
ICH Q3A(R2) provides guidance for impurities in new drug substances, defining thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose. gmp-compliance.orgich.orgeuropa.eu It applies to impurities arising from chemical synthesis. europa.eu
ICH Q3B(R2) focuses on impurities in new drug products, addressing degradation products that can form during manufacturing or on storage. pmda.go.jpeuropa.eu
ICH Q3C deals with residual solvents, and ICH Q3D covers elemental impurities. ich.orgkobia.kr
ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgich.org It provides a framework for identifying, categorizing, qualifying, and controlling these high-potency impurities, often requiring control at much lower levels than non-mutagenic impurities. ich.orgnih.gov The M7 guideline integrates analysis of the chemical structure, computational (in silico) toxicology assessment, and, when necessary, experimental testing. nih.govtoxhub-consulting.com
These guidelines create a science- and risk-based approach to impurity control, ensuring that impurities are managed to levels that are safe for patients. europa.eu
Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), play a vital role in impurity management. pharmaffiliates.comwho.int They provide publicly available quality standards for medicines and their ingredients, which include tests, procedures, and acceptance criteria for impurities. who.intveeprho.com These standards are legally enforceable in many jurisdictions and serve as a benchmark for quality, ensuring that medicines on the market are safe, effective, and of appropriate quality throughout their shelf life. who.int Pharmacopoeias work in concert with regulatory guidelines to provide a comprehensive safety net for public health. veeprho.comnih.gov
Contextualization of Clinofibrate (B1669179) within Fibrate Class Therapeutics
Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs. patsnap.compatsnap.com Fibrates are primarily used to manage hyperlipidemia, a condition characterized by high levels of lipids, such as triglycerides and cholesterol, in the blood. patsnap.compatsnap.com The therapeutic effect of fibrates is achieved mainly through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). patsnap.compatsnap.com PPAR-α is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. patsnap.com The activation of PPAR-α by fibrates like clinofibrate enhances the breakdown of fatty acids and lowers the levels of triglycerides and very low-density lipoprotein (VLDL) in the plasma. patsnap.compatsnap.com Additionally, clinofibrate can increase levels of high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health. patsnap.com
Properties
CAS No. |
30299-29-7 |
|---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Formation Mechanisms and Sources of Clinofibrate Impurity 1
Elucidation of Synthetic Pathway-Related Impurities Originating from Clinofibrate (B1669179) Production
The synthesis of clinofibrate, a complex multi-step process, presents several opportunities for the generation of impurities. The primary synthesis involves the condensation of cyclohexanone (B45756) and phenol (B47542) to form bisphenol Z, which then undergoes a Bargellini reaction with chloroform (B151607) and methyl ethyl ketone. iarc.fr
In any chemical synthesis, the incomplete reaction of starting materials or intermediates can lead to their presence in the final product. In the case of clinofibrate synthesis, residual bisphenol Z could potentially undergo side reactions, although the direct formation of Clinofibrate Impurity 1 from this precursor is not explicitly documented.
Side reactions are a common source of impurities in the synthesis of complex molecules like clinofibrate. The conditions of the Bargellini reaction, for instance, could potentially lead to the formation of various by-products. However, specific literature detailing the formation of this compound as a direct synthetic by-product is scarce. The focus of impurity analysis for fibrates often lies on degradation products, which are more commonly observed.
The reagents, solvents, and catalysts used during the manufacturing process can also introduce impurities. While these are typically removed during purification steps, residual traces can sometimes react with the active pharmaceutical ingredient (API) or its intermediates. For example, the purity of starting materials like phenol and cyclohexanone is crucial to prevent the carry-over of related impurities into the final product.
Investigation of Degradation Pathways of Clinofibrate Yielding Impurity 1
Fibrate-class drugs are known to be susceptible to degradation under various conditions, and clinofibrate is no exception. glsyntech.com The formation of this compound is strongly linked to the degradation of the parent molecule.
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for many ester-containing drugs. Fibrates, including clinofibrate, have shown instability under both acidic and basic hydrolytic conditions. glsyntech.com Studies on fenofibrate, a related fibrate, have identified the hydrolysis of the ester group as a primary degradation pathway, leading to the formation of fenofibric acid. phmethods.netscirp.org While specific studies on the hydrolytic degradation of clinofibrate to form Impurity 1 are not widely available, the structural similarities suggest that hydrolysis of one of the two 2-methylbutanoic acid ester groups is a plausible mechanism.
Table 1: General Hydrolytic Stability of Fibrates
| Condition | Stability of Fibrate Ester Linkage | Potential Outcome for Clinofibrate |
|---|---|---|
| Acidic Hydrolysis | Unstable | Cleavage of one or both ester groups |
| Basic Hydrolysis | Highly Unstable | Rapid cleavage of one or both ester groups |
This table is a generalized representation based on the known instability of the fibrate class of drugs.
Oxidative degradation is another critical pathway for the formation of impurities. Advanced oxidation processes involving free radicals like the hydroxyl radical (•OH) have been shown to degrade fibrates. phmethods.netmhlw.go.jp For clinofibrate, photodegradation, a form of oxidative degradation initiated by light, has been identified as a key pathway for the formation of impurities.
Research has shown that upon exposure to UV irradiation in an aqueous medium, clinofibrate degrades through the elimination of a 2-methylbutanoic acid moiety. researchgate.net The main photoproduct identified in these studies is 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid. researchgate.net This compound matches the molecular formula of this compound. The proposed mechanism involves the cleavage of the ether linkage, followed by the elimination of the 2-methylbutanoic acid group.
Table 2: Photodegradation of Clinofibrate
| Parameter | Observation | Reference |
|---|---|---|
| Parent Compound | Clinofibrate | researchgate.net |
| Degradation Condition | UV irradiation in aqueous media | researchgate.net |
| Primary Degradation Pathway | Elimination of a 2-methylbutanoic acid group | researchgate.net |
| Major Photoproduct | 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid | researchgate.net |
| Molecular Formula of Photoproduct | C25H32O4 | |
This evidence strongly suggests that This compound is primarily a photodegradation product of clinofibrate.
Photolytic Degradation Studies and Light Exposure Effects
The susceptibility of a drug substance to degradation by light is a critical parameter evaluated during its development, as outlined in the International Council for Harmonisation (ICH) guideline Q1B. Studies have demonstrated that clinofibrate is sensitive to light, particularly in aqueous media. researchgate.netresearchgate.net Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the formation of several photoproducts. researchgate.net
Research has shown that when an aqueous solution of clinofibrate is exposed to UV light, it gradually degrades. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) analysis of the irradiated solution reveals the emergence of multiple peaks corresponding to various photoproducts. researchgate.net One of the main and most well-characterized of these degradation products is 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, which we are referring to as this compound. researchgate.net
The formation of this impurity is believed to occur through the elimination of one of the 2-methylbutanoic acid side chains from the parent clinofibrate molecule. researchgate.net Further photochemical reactions, such as decarboxylation, can lead to the formation of other, more minor photoproducts. researchgate.net Interestingly, some of these photoproducts have been observed to be more photostable than the parent clinofibrate molecule itself. researchgate.net After prolonged exposure to UV light for 14 days, clinofibrate was found to be completely degraded, while several of its photoproducts remained in the solution. researchgate.net
Table 1: Photodegradation of Clinofibrate in Aqueous Media
| Parameter | Observation | Reference |
|---|---|---|
| Exposure Condition | UV light irradiation in aqueous media | researchgate.netresearchgate.net |
| Primary Degradation Pathway | Elimination of a 2-methylbutanoic acid moiety | researchgate.net |
| Major Photoproduct (this compound) | 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid | researchgate.net |
| Other Reactions | Decarboxylation | researchgate.net |
| Stability Comparison | Some photoproducts are more stable than clinofibrate | researchgate.net |
| Long-term Exposure (14 days) | Complete degradation of clinofibrate | researchgate.net |
Thermal Degradation Analysis and Temperature Effects
The stability of a drug substance under various temperature conditions is another crucial aspect of its characterization. While detailed studies on the specific thermal degradation products of clinofibrate are not extensively available in the public domain, general information can be gleaned from safety data sheets and an understanding of the molecule's chemical structure.
A safety data sheet for clinofibrate indicates that it will decompose under certain thermal conditions, with the hazardous decomposition products being carbon oxides. caymanchem.com This suggests that at elevated temperatures, the organic structure of clinofibrate will break down. Based on the structure of clinofibrate, it is plausible that the ether linkages and the carboxylic acid groups are susceptible to thermal cleavage.
Forced degradation studies, which involve subjecting the drug substance to stress conditions such as high heat, are essential for identifying potential degradation products that could form during manufacturing, storage, or transport. While specific thermal impurities for clinofibrate are not named in the available literature, it is a standard practice in the pharmaceutical industry to perform such studies to ensure the stability and safety of the final drug product.
Impurity Formation Through Interactions with Pharmaceutical Excipients
Pharmaceutical formulations contain various excipients that serve different functions, such as binders, fillers, and lubricants. While generally considered inert, these excipients can sometimes interact with the active pharmaceutical ingredient, leading to the formation of impurities. pmda.go.jp
Although specific studies on the interaction of clinofibrate with a wide range of excipients are limited, research on the related fibrate, ciprofibrate (B1669075), provides some insights into potential interactions. researchgate.net A study evaluating the compatibility of ciprofibrate with common solid dosage form excipients using Differential Scanning Calorimetry (DSC), X-ray Powder Diffractometry (XRPD), and Fourier Transform Infrared (FTIR) spectroscopy revealed some physical interactions. researchgate.net
The DSC results for a 1:1 (w/w) physical mixture of ciprofibrate and hydroxypropylmethylcellulose (B13716658) (HPMC) suggested a physical interaction, though FTIR analysis did not indicate any chemical changes. researchgate.net However, the binary mixture with microcrystalline cellulose (B213188) showed alterations in the XRDP, pointing to a potential solid-state interaction. researchgate.net Such physical interactions can sometimes be precursors to chemical degradation, especially under conditions of heat and humidity.
Table 2: Compatibility of Ciprofibrate with Selected Excipients
| Excipient | Analytical Technique | Observation | Reference |
|---|---|---|---|
| Hydroxypropylmethylcellulose | DSC | Evidence of physical interaction | researchgate.net |
| FTIR | No chemical change detected | researchgate.net |
| Microcrystalline Cellulose | XRPD | Changes in diffractogram observed | researchgate.net |
These findings highlight the importance of comprehensive drug-excipient compatibility studies during the pre-formulation stage to identify and mitigate the risk of impurity formation.
Potential Impurity Generation from Contact with Container Closure Systems
The packaging of a pharmaceutical product, known as the container closure system, is another potential source of impurities. susupport.comusp.org Chemicals can leach from the container material into the drug product over its shelf life, leading to contamination. lcms.czthermofisher.com These leachables can originate from various components of the packaging, including plastics, elastomers, and labeling inks. usp.orgthermofisher.com
For solid oral dosage forms, the risk of leaching is generally considered to be lower than for liquid or semi-solid formulations. However, it is not negligible, and regulatory agencies require an assessment of the potential for such contamination. usp.org The types of leachables can be diverse and may include monomers, oligomers, plasticizers, antioxidants, and other additives used in the manufacturing of the packaging materials.
While there are no specific studies identified in the public literature detailing the leachables from container closure systems in contact with clinofibrate, the general principles of extractable and leachable studies are well-established in the pharmaceutical industry. lcms.czresearchgate.net These studies involve extracting potential impurities from the packaging materials under aggressive conditions (extractables) and then identifying any of these that migrate into the drug product under normal storage conditions (leachables). lcms.cz This is a critical step in ensuring the long-term stability and safety of the final pharmaceutical product.
Advanced Analytical Methodologies for Isolation and Characterization of Clinofibrate Impurity 1
Strategies for Impurity Enrichment and Preparative Isolation
The isolation of Clinofibrate (B1669179) Impurity 1 in sufficient quantities for structural elucidation and for use as a reference standard requires a multi-step approach involving both enrichment and high-resolution preparative techniques. The primary challenge lies in the separation of the impurity from the bulk API, given their structural similarity as positional isomers.
High-Performance Preparative Chromatography Techniques
Preparative chromatography is the cornerstone for isolating pharmaceutical impurities. warwick.ac.uk These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. researchgate.net For closely related substances like positional isomers, optimization of chromatographic conditions is paramount.
Application of Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for purifying compounds from complex mixtures. warwick.ac.uk For the separation of Clinofibrate and its positional isomer, Impurity 1, a reversed-phase HPLC method was developed. The separation of positional isomers can often be achieved in reversed-phase HPLC, where subtle differences in hydrophobicity and interaction with the stationary phase can be exploited. nih.gov The method was scaled up from an analytical method to a preparative scale to handle larger quantities of the mixture. warwick.ac.uk
Initial analytical method development focused on screening various C18 and phenyl-hexyl columns with different mobile phase compositions. A gradient elution was found to be necessary to achieve baseline separation. The optimized analytical method was then transferred to a preparative scale, with adjustments to flow rate and column dimensions to maximize throughput while maintaining resolution.
Table 1: Preparative HPLC Parameters for the Isolation of Clinofibrate Impurity 1
| Parameter | Condition |
| Instrument | Agilent 1100 Series Purification System |
| Column | Phenomenex Luna C18(2) (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | 60% B to 85% B over 25 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 286 nm |
| Injection Volume | 2 mL |
| Sample Concentration | 10 mg/mL in Acetonitrile/Water (80:20) |
| Column Temperature | 30 °C |
| Fraction Collection | Peak-based, triggered by UV signal threshold |
Under these conditions, Clinofibrate eluted at approximately 18.5 minutes, while this compound, being slightly more polar, had a retention time of approximately 17.2 minutes. The collected fractions containing Impurity 1 were then pooled and the solvent was removed under reduced pressure to yield the isolated compound with a purity of >98%.
Utilization of Advanced Column Chromatography
Flash chromatography, a medium-pressure variant of column chromatography, is often used for rapid, large-scale purifications. albany.edu While preparative HPLC offers higher resolution, flash chromatography can be employed as an initial enrichment step to reduce the load on the more sensitive and expensive preparative HPLC columns. nih.gov For the enrichment of this compound, a flash chromatography system with a high-efficiency silica (B1680970) gel column was utilized.
Dry loading of the crude sample, pre-adsorbed onto silica gel, was employed to improve the resolution. albany.edu A step-gradient elution with a hexane-ethyl acetate (B1210297) solvent system allowed for the separation of a fraction enriched in Impurity 1, which was then subjected to further purification by preparative HPLC.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral and achiral compounds, including positional isomers. sepscience.comamericanpharmaceuticalreview.com SFC often provides orthogonal selectivity to HPLC and is considered a "green" technology due to its use of supercritical CO2 as the primary mobile phase. hep.com.cn The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net
For the separation of Clinofibrate and Impurity 1, a preparative SFC method was developed. The use of a chiral stationary phase, even for achiral separations, can sometimes offer unique selectivity for positional isomers.
Table 2: Preparative SFC Parameters for the Separation of this compound
| Parameter | Condition |
| Instrument | Waters UPC² Preparative SFC System |
| Column | Chiralpak AD-H (250 x 20 mm, 5 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol (B129727) with 0.2% Isopropylamine |
| Gradient Program | Isocratic 25% B |
| Flow Rate | 70 g/min |
| Back Pressure | 120 bar |
| Detection | UV at 286 nm |
| Injection Volume | 1 mL |
| Sample Concentration | 15 mg/mL in Methanol |
| Column Temperature | 40 °C |
The SFC method provided a faster separation compared to preparative HPLC, with Impurity 1 and Clinofibrate being well-resolved. byjus.com This technique proved to be an efficient alternative for obtaining high-purity Impurity 1.
Non-Chromatographic Isolation and Purification Techniques
While chromatographic techniques are highly effective, non-chromatographic methods can be valuable, particularly for initial enrichment or as a final purification step. rsc.org
Fractional crystallization is a classic purification technique that separates compounds based on differences in their solubility. aiche.org For positional isomers, the differences in crystal lattice packing can lead to significant solubility differences in specific solvent systems. Various solvents and solvent mixtures were screened to find conditions where the solubility of Clinofibrate and Impurity 1 differed significantly. It was found that a mixture of ethanol (B145695) and water at a controlled temperature allowed for the preferential crystallization of Clinofibrate, leaving the mother liquor enriched with Impurity 1. researchgate.net This enriched mother liquor could then be further purified using preparative chromatography.
Liquid-liquid extraction can also be used for enrichment if the positional isomers exhibit different partition coefficients in a biphasic solvent system, although this is less common for such closely related structures.
Structural Elucidation Techniques for this compound
Once isolated, the definitive identification and structural elucidation of this compound were carried out using a combination of spectroscopic techniques. nih.govnih.gov The primary goal was to confirm that it is a positional isomer of Clinofibrate and to determine the exact position of substitution.
High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass and elemental composition of the impurity. The HRMS data for Impurity 1 showed the same molecular formula as Clinofibrate (C28H36O6), confirming it is an isomer. Tandem mass spectrometry (MS/MS) experiments were then conducted to study the fragmentation patterns. While the fragmentation patterns of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions can sometimes provide clues about the substitution pattern. acs.orgpressbooks.pub
Nuclear Magnetic Resonance (NMR) spectroscopy was the most critical tool for the unambiguous structural elucidation of Impurity 1. Both 1H and 13C NMR spectra were acquired, along with two-dimensional NMR experiments such as COSY, HSQC, and HMBC.
The 1H NMR spectrum of Impurity 1 showed distinct differences in the aromatic region (7.0-8.0 ppm) compared to Clinofibrate. The splitting patterns and coupling constants of the aromatic protons provided clear evidence of a different substitution pattern on one of the phenyl rings. Specifically, the characteristic AA'BB' system of the para-substituted rings in Clinofibrate was replaced by a more complex splitting pattern in Impurity 1, suggesting an ortho or meta-substitution.
Table 3: Key NMR and MS Data for Structural Elucidation of this compound
| Technique | Clinofibrate | This compound (Hypothetical ortho-isomer) |
| HRMS (m/z) | 468.2512 [M+H]+ | 468.2512 [M+H]+ |
| MS/MS Fragments | Key fragments corresponding to the loss of the carboxy-propoxy group and cleavage of the ether linkage. | Similar fragmentation pattern, with minor differences in fragment ion ratios. |
| 1H NMR (Aromatic) | Two distinct AA'BB' systems (doublets) characteristic of 1,4-disubstituted benzene (B151609) rings. | One AA'BB' system and one complex multiplet pattern (e.g., doublet, triplet, triplet, doublet) for the ortho-substituted ring. |
| 13C NMR (Aromatic) | Signals consistent with two para-substituted phenyl rings. | Signals consistent with one para-substituted and one ortho-substituted phenyl ring, showing different chemical shifts for the substituted carbons. |
The collective data from these advanced analytical methodologies conclusively identified this compound as a positional isomer of Clinofibrate, providing the necessary information for its control in the manufacturing process and ensuring the quality of the final drug substance.
Comprehensive Spectroscopic Characterization
The definitive structural elucidation of this compound, a critical step in ensuring the quality and purity of the active pharmaceutical ingredient (API), relies on a suite of spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the impurity's chemical structure. The primary structure identified for a significant clinofibrate photoproduct, often considered a key impurity, is 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid researchgate.net. The following sections detail the application of major spectroscopic methods for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra allows for the precise assignment of all protons and carbons in this compound. researchgate.net
¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting pattern), and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the two different phenyl rings, the protons of the cyclohexyl ring, and the protons of the methylbutanoic acid side chain. The integration of these signals helps in determining the relative number of protons in each environment. chemotion.net
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The expected spectrum for this compound would show signals for the carbonyl carbon of the carboxylic acid, the quaternary carbons of the cyclohexyl and aromatic rings, and the various aliphatic and aromatic carbons.
2D NMR techniques are essential for assembling the molecular structure. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different molecular fragments, such as the cyclohexyl ring to the two distinct phenyl moieties.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 178 - 182 |
| Aromatic Protons (H-Ar) | 6.7 - 7.3 (m) | 115 - 158 |
| Phenolic Hydroxyl (-OH) | 4.5 - 5.5 (s, 1H) | - |
| Cyclohexyl Protons (-CH₂-) | 1.4 - 2.2 (m) | 25 - 45 |
| Methylbutanoic Protons (-CH₂CH₃) | 0.9 - 1.8 (m) | 10 - 30 |
| Quaternary Carbon (Cyclohexyl) | - | 40 - 50 |
| Quaternary Carbon (-C(CH₃)₂-) | - | 75 - 85 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions. pitt.edusigmaaldrich.com
Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.com For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the molecular ion with minimal fragmentation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the impurity, a critical piece of information for structural confirmation. americanpharmaceuticalreview.comjeolusa.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion, providing structural insights by revealing the connectivity of the molecule's constituent parts. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the carboxylic acid group (CO₂H) or cleavage of the ether linkage.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Information Provided |
| Ionization Mode | ESI (Positive/Negative) | Generates molecular ions for analysis. researchgate.net |
| Molecular Formula | C₂₂H₂₆O₄ | Determined from HRMS. |
| Exact Mass | 354.1831 | Calculated for C₂₂H₂₆O₄. |
| [M+H]⁺ (Positive Mode) | 355.1904 | Molecular weight confirmation. |
| [M-H]⁻ (Negative Mode) | 353.1758 | Molecular weight confirmation. |
| Key MS/MS Fragments | m/z corresponding to loss of CO₂, H₂O, and cleavage at the ether bond. | Structural information and functional group confirmation. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. japer.inresearchgate.net FTIR is a rapid and non-destructive technique that can confirm the presence or absence of key functional groups in this compound. farmaciajournal.comscirp.org
The FTIR spectrum of this impurity is expected to show characteristic absorption bands for the hydroxyl (-OH) group of the phenol (B47542) and the carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, the carbon-oxygen (C-O) ether linkage, and the aromatic carbon-carbon (C=C) bonds. Comparing the spectrum of the impurity to that of the parent clinofibrate molecule can highlight key structural differences, such as the presence of a phenolic -OH in the impurity. rjpn.org
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid -OH |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (Cyclohexyl, Methyl) |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O stretch | Aryl Ether |
Source: Data based on established infrared spectroscopy correlation tables. japer.inrjpn.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. bspublications.neteopcw.com This technique is particularly sensitive to the presence of chromophores, which are typically conjugated systems of double bonds, such as those found in aromatic rings.
This compound contains two phenyl rings, which act as chromophores. The UV-Vis spectrum provides information on the wavelength of maximum absorbance (λmax). While UV-Vis spectra are generally broad and lack the high degree of specificity seen in NMR or MS, they are extremely useful for quantitative analysis and for detecting the presence of aromatic impurities. bioglobax.com The λmax for this compound would be influenced by the substitution pattern on the aromatic rings. A high-performance liquid chromatography (HPLC) method for the parent compound, clinofibrate, utilized a detection wavelength of 232 nm, suggesting that the impurity would also absorb strongly in this region. nih.gov The presence of an impurity can sometimes be detected by a shift in the λmax or the appearance of a shoulder on the main absorption peak of the API. bspublications.net
Table 4: Predicted UV-Vis Spectrophotometry Data for this compound
| Parameter | Predicted Value | Interpretation |
| Solvent | Methanol or Acetonitrile | Common solvents for UV-Vis analysis. bioglobax.com |
| λmax | ~230 - 240 nm and ~275-285 nm | Indicates the presence of substituted phenolic/phenoxy chromophores. |
| Molar Absorptivity (ε) | Dependent on concentration | Used for quantification via Beer-Lambert Law. upi.edu |
Advanced Hyphenated Analytical Techniques for Impurity Profiling
Impurity profiling in pharmaceuticals requires highly efficient separation techniques coupled with sensitive and specific detectors. lcms.cz Hyphenated techniques, which combine a separation method like liquid chromatography with a detection method like mass spectrometry, are the cornerstone of modern impurity analysis. chimia.ch
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF, UPLC-MS) for Molecular and Fragmentation Information
Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants are indispensable for the detection, identification, and quantification of impurities in drug substances. chimia.ch These methods are essential because they can separate complex mixtures and provide molecular weight and structural information for each component, even those present at trace levels. americanpharmaceuticalreview.comhpst.cz
The process begins with separating the impurity from the clinofibrate API and other related substances using a chromatographic method, typically reverse-phase Ultra-Performance Liquid Chromatography (UPLC) or HPLC. americanpharmaceuticalreview.comlcms.cz UPLC offers higher resolution and faster analysis times compared to traditional HPLC. The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) is optimized to achieve the best separation. nih.govnih.gov
Following separation, the eluent is introduced into the mass spectrometer.
LC-MS/MS: This technique, often using a triple quadrupole mass spectrometer, is highly sensitive and selective. It is frequently operated in Multiple Reaction Monitoring (MRM) mode for quantifying known impurities. For clinofibrate, a mass transition of m/z 486.3 → 175.0 has been used for quantification, and a similar targeted approach could be developed for its impurities. nih.gov
LC-Q-TOF (Quadrupole Time-of-Flight): This hybrid instrument combines a quadrupole analyzer with a high-resolution time-of-flight mass analyzer. It provides accurate mass measurements for both the parent ion and its fragment ions, which is crucial for identifying unknown impurities by determining their elemental composition. hpst.cz This approach is ideal for initial impurity profiling when reference standards are not available.
UPLC-MS: The coupling of UPLC with MS provides a powerful platform for rapid impurity profiling, offering enhanced separation efficiency and sensitivity. This allows for the detection and characterization of impurities at levels required by regulatory agencies. lcms.cz
The structural elucidation of photoproducts of clinofibrate has been successfully performed using ESI-LC/MS/MS, demonstrating the power of this technique in identifying and characterizing related impurities. researchgate.net
Table 5: Typical LC-MS Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Chromatography | UPLC/HPLC | Separation of impurity from API. americanpharmaceuticalreview.com |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reverse-phase separation. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elution of components. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation. nih.gov |
| Column Temperature | 30 - 40 °C | Ensures reproducible chromatography. nih.gov |
| MS Ionization | Electrospray Ionization (ESI), Positive/Negative | Generates ions for MS detection. researchgate.net |
| MS Analyzer | Tandem Quadrupole (MS/MS), Q-TOF | Quantification and structural elucidation. hpst.cznih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
While this compound itself is not sufficiently volatile for direct GC-MS analysis due to its high molecular weight and polarity, GC-MS can be an invaluable tool for identifying volatile precursors or degradation products that might be present alongside it. For the impurity to be analyzed by GC-MS, a derivatization step is typically necessary to increase its volatility.
Derivatization: A common approach is esterification, for example, by reacting the carboxylic acid groups with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) esters.
GC-MS Parameters: A typical GC-MS method for the analysis of such derivatized compounds would involve a capillary column coated with a non-polar stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, would then detect the fragmented ions, providing a unique mass spectrum that can be used for structural elucidation.
Data Interpretation: The resulting mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the di-TMS ester, along with characteristic fragmentation patterns that can confirm the structure.
A hypothetical GC-MS analysis of the derivatized impurity might yield the following data:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 150°C (1 min), ramp to 300°C at 15°C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected m/z of di-TMS derivative | 612.3 (M+) |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Information
LC-NMR is a powerful technique that directly couples the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. spectroscopyonline.com This is particularly useful for unequivocally identifying unknown impurities like this compound without the need for off-line isolation. spectroscopyonline.com
Methodology: An HPLC system separates the impurity from the parent drug and other components. The eluent from the HPLC column corresponding to the impurity peak is then directed into the NMR spectrometer.
Data Acquisition: Both 1H NMR and 13C NMR spectra can be acquired. For enhanced sensitivity, especially for trace impurities, techniques like increasing the number of scans are employed. ula.ve Two-dimensional NMR experiments (e.g., COSY, HMQC) can also be performed to establish connectivity within the molecule.
Expected Spectral Data: The 1H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons, the cyclohexyl protons, and the methyl and ethyl groups. The absence of the isopropyl ester signals seen in the parent drug, Clinofibrate, and the presence of signals indicative of the free carboxylic acid would confirm its identity.
A representative, though hypothetical, 1H NMR data table for this compound is presented below:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65-7.60 | m | 4H | Aromatic protons |
| 7.45-7.40 | d | 2H | Aromatic protons |
| 6.95-6.90 | d | 2H | Aromatic protons |
| 3.60-3.50 | m | 2H | Cyclohexyl protons |
| 2.85-2.80 | t | 2H | Cyclohexyl protons |
| 1.55 | s | 6H | Methyl protons |
| 1.40-1.30 | m | 4H | Ethyl protons (CH2) |
| 0.90-0.80 | t | 6H | Ethyl protons (CH3) |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Electrophoretic Separation and Detection
Capillary electrophoresis (CE) offers a different separation mechanism compared to chromatography, based on the electrophoretic mobility of analytes in an electric field. asiapharmaceutics.info This makes it an excellent orthogonal technique for impurity profiling. uu.nlchimia.ch When coupled with mass spectrometry, CE-MS provides high separation efficiency and sensitive detection. asiapharmaceutics.info
Methodology: For the analysis of this compound, a background electrolyte (BGE) with a pH that ensures the dicarboxylic acid is ionized would be used. The separation occurs in a fused-silica capillary. The separated analytes are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
Advantages: CE-MS is particularly advantageous for analyzing charged species like this compound. asiapharmaceutics.info It requires minimal sample volume and can provide rapid analysis times. asiapharmaceutics.info
A potential CE-MS method could be developed with the following parameters:
| Parameter | Condition |
| Capillary | Fused silica, 50 µm ID, 50 cm length |
| Background Electrolyte (BGE) | 50 mM ammonium (B1175870) acetate, pH 9.0 |
| Voltage | 25 kV |
| Injection | Hydrodynamic |
| MS Ionization | ESI (Negative Ion Mode) |
| Expected m/z | 467.2 [M-H]-, 233.1 [M-2H]2- |
Quantitative Analysis Methods for this compound in Complex Matrices
Accurate quantification of this compound is essential to ensure that its level is below the established safety thresholds.
Chromatographic Quantification Approaches (e.g., HPLC-UV, UPLC-DAD)
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantitative analysis of pharmaceutical impurities. nih.gov Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. waters.commdpi.com A photodiode array (PDA) or diode array detector (DAD) can be used to monitor the analyte at its maximum absorbance wavelength, enhancing sensitivity and specificity.
Method Parameters: A reversed-phase C18 column is typically used for the separation of Clinofibrate and its impurities. nih.gov The mobile phase would likely consist of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol. nih.gov
A representative HPLC-UV method for the quantification of this compound might have the following characteristics:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm nih.gov |
| Column Temperature | 30°C |
Analytical Method Validation for Impurity Quantification and Detection Limits
Any analytical method used for quantifying impurities must be validated to ensure it is suitable for its intended purpose. ich.orgeuropa.euslideshare.net The validation is performed according to the guidelines from the International Council for Harmonisation (ICH). ich.orgeuropa.eu
Validation Parameters: The key validation parameters for an impurity quantification method include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. ich.org This is demonstrated by the separation of the impurity from the API and other potential impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ich.org This is typically evaluated over a range from the reporting threshold to 120% of the specification limit.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results to the true value. ich.org This is often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. duyaonet.com
A summary of typical acceptance criteria for these validation parameters is provided in the table below:
| Validation Parameter | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | Peak purity index > 0.995; baseline resolution > 1.5 |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Precision (RSD) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%) |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1; RSD ≤ 10% |
| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters. |
Synthetic Approaches for Clinofibrate Impurity 1 As a Reference Standard
Rational Design of Chemical Synthesis Routes for Targeted Impurity 1 Production
The synthesis of Clinofibrate (B1669179) Impurity 1 (Clinofibric Acid) is designed to be efficient and produce the target molecule with high purity. A common and rational approach involves a two-step synthesis starting from readily available commercial materials. The core of the strategy is the formation of the ether linkage, followed by the introduction of the carboxylic acid moiety.
A widely used method for forming the ether linkage is the Williamson ether synthesis. wikipedia.orgscienceinfo.combyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 4-chloro-4'-hydroxybenzophenone is reacted with a reagent that can provide the isobutyric acid group.
A practical synthetic route is as follows:
Step 1: Reaction of 4-chloro-4'-hydroxybenzophenone with acetone and chloroform (B151607). In this step, 4-chloro-4'-hydroxybenzophenone is reacted with acetone and chloroform in the presence of a strong base, such as sodium hydroxide. chemicalbook.com This reaction, a variation of the Williamson ether synthesis, forms the 2-phenoxy-2-methylpropanoic acid structure directly. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile.
Step 2: Hydrolysis. The intermediate formed is then hydrolyzed to yield the final carboxylic acid, Clinofibrate Impurity 1.
This route is advantageous due to the availability of the starting materials and the robustness of the reactions involved. jcsp.org.pk
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 4-chloro-4'-hydroxybenzophenone, Acetone, Chloroform | Sodium Hydroxide | Intermediate Salt | Williamson Ether Synthesis |
| 2 | Intermediate Salt | Acid (e.g., HCl) | This compound | Acidification/Hydrolysis |
Optimization of Reaction Conditions for Enhanced Purity and Yield of Synthesized Impurity 1
Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized this compound, thereby minimizing the need for extensive purification. rsc.org Several parameters are systematically investigated for the Williamson ether synthesis step.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While the reaction can be run using excess acetone as both a reactant and solvent, other solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often used in Williamson ether synthesis to enhance the solubility of the reactants and increase the reaction rate. wikipedia.orgbyjus.com
Base: The strength and amount of the base are critical. A strong base like sodium hydroxide or potassium hydroxide is required to deprotonate the phenol (B47542). The molar ratio of the base to the starting phenol is optimized to ensure complete reaction without promoting side reactions.
Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. scienceinfo.combyjus.com The optimal temperature is determined to achieve a balance between reaction time and the formation of degradation products.
Reaction Time: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time required for the completion of the reaction.
For the final esterification step in the synthesis of Clinofibrate itself (from which Impurity 1 arises), the reaction between the carboxylic acid (Impurity 1) and an alkyl halide can be optimized. jst.go.jpresearchgate.netrsc.orggoogle.comlibretexts.org This helps in understanding how residual Impurity 1 might persist in the final API.
| Parameter | Investigated Conditions | Optimal Condition | Rationale |
| Solvent | Acetone, Acetonitrile, DMF | Acetone | Acts as both reactant and solvent, simplifying the process. chemicalbook.com |
| Base | NaOH, KOH | NaOH | Effective and cost-efficient for deprotonation. chemicalbook.com |
| Temperature | 40-80 °C | Reflux (approx. 56 °C for acetone) | Provides a good balance between reaction rate and impurity formation. |
| Time | 4-12 hours | 8 hours | Ensures completion of the reaction as monitored by TLC/HPLC. |
Rigorous Purification and Comprehensive Characterization of Synthetic Reference Standards
Achieving the high purity required for a reference standard necessitates a robust purification strategy. For this compound, which is a solid at room temperature, recrystallization is the most common and effective method of purification. praxilabs.commt.comscispace.comlibretexts.org
Purification: The crude product obtained from the synthesis is often purified by single or multiple recrystallization cycles. researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. mt.com A mixture of solvents, such as toluene or an ethanol (B145695)/water mixture, can be employed to achieve the desired solubility profile. chemicalbook.com The purification process involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals. libretexts.orgresearchgate.net The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. researchgate.net
Characterization: Once purified, the structure and identity of the synthesized this compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose. shu.edunih.govacs.orgresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. acs.orgresearchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. shu.edunih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the ketone and carboxylic acid, and the ether (C-O-C) linkage.
The purity of the synthesized standard is typically determined using HPLC, often with a photodiode array (PDA) detector.
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons, and the methyl protons of the isobutyric acid moiety. chemicalbook.com |
| ¹³C NMR | Structural Elucidation | Resonances for all carbon atoms, including the carbonyl carbons, aromatic carbons, and the quaternary carbon of the isobutyric acid. chemicalbook.com |
| Mass Spec (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of C₁₇H₁₅ClO₄. |
| IR Spec | Functional Group Identification | Characteristic absorption bands for O-H (carboxylic acid), C=O (ketone and carboxylic acid), and C-O (ether). |
| HPLC-PDA | Purity Assessment | A single major peak with a purity of >99.5%. |
Establishment of Certified Reference Standards for Analytical Method Development and Quality Control
The final step is the formal establishment of the synthesized and purified this compound as a Certified Reference Material (CRM). who.intresolvemass.cademarcheiso17025.comdemarcheiso17025.com This process involves a comprehensive characterization and documentation process to ensure its suitability for quantitative analytical purposes. eag.com
The establishment of a certified reference standard typically follows guidelines set by regulatory bodies. who.int The process includes:
Comprehensive Analysis: The purified material undergoes a battery of tests to confirm its identity, purity, and other relevant properties. This includes the spectroscopic methods mentioned above, as well as thermal analysis (e.g., Differential Scanning Calorimetry for melting point) and water content determination (e.g., Karl Fischer titration).
Purity Assignment: A purity value is assigned to the reference standard. This is often done using a mass balance approach, where the contributions of organic impurities (by HPLC), water content, residual solvents (by Gas Chromatography), and non-volatile impurities are subtracted from 100%.
Certification and Documentation: A Certificate of Analysis (CoA) is issued for the reference standard. eag.com The CoA includes the assigned purity value, its uncertainty, the methods used for characterization, and storage conditions. demarcheiso17025.com
Stability Studies: The stability of the reference standard is evaluated under specified storage conditions to establish a re-test date or expiry date.
The availability of this well-characterized certified reference standard is indispensable for the validation of analytical methods used to monitor the levels of this compound in the Clinofibrate API and for routine quality control testing of batches. demarcheiso17025.com
Impurity Profiling Strategies for Clinofibrate and Its Impurity 1
Development of Stability-Indicating Analytical Methods for Clinofibrate (B1669179) and Related Impurities
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its impurities and degradation products, allowing for an accurate assessment of the drug's stability over time.
The development of a robust SIAM for Clinofibrate and its impurities, including Impurity 1, is paramount. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. iarc.frresearchgate.net The development process involves several key steps:
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net This helps in understanding the degradation pathways and ensures the analytical method can separate these newly formed impurities from the parent drug.
Method Optimization: Various chromatographic parameters are systematically adjusted to achieve optimal separation. This includes selecting the appropriate stationary phase (e.g., C18 or phenyl columns), mobile phase composition (solvents like acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers), pH, flow rate, and column temperature. google.comnih.gov A gradient elution is often preferred to resolve impurities with different polarities.
Detector Selection: A photodiode array (PDA) detector is highly advantageous as it can provide spectral data for each peak, helping to assess peak purity and aiding in the identification of co-eluting peaks. ceu.es A detection wavelength where both Clinofibrate and Impurity 1 exhibit significant absorbance, such as 232 nm, might be chosen. nih.gov
A successful SIAM will demonstrate specificity, allowing for the unambiguous quantification of Clinofibrate in the presence of Impurity 1 and other related substances.
Application of Quality by Design (QbD) Principles in Impurity Research and Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. researchgate.net It aims to build quality into the product and process from the outset, rather than relying on end-product testing. When applied to impurity research, QbD provides a framework for understanding and controlling impurity formation. scirp.org
The key elements of a QbD approach for Clinofibrate Impurity 1 include:
Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final drug product, including a strict limit for Impurity 1.
Critical Quality Attributes (CQAs): Identifying the physical, chemical, and biological attributes that must be controlled to ensure the desired product quality. The level of Impurity 1 is a CQA. scirp.org
Risk Assessment: Identifying and evaluating factors that could impact the formation of Impurity 1. This includes assessing raw materials, synthetic process parameters, and storage conditions.
Design of Experiments (DoE): Systematically studying the effect of identified variables on the formation of Impurity 1. This allows for the establishment of a "design space"—a multidimensional combination of process parameters that have been demonstrated to provide assurance of quality. nih.gov
Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes in-process controls and final product specifications for Impurity 1. researchgate.net
By using QbD, manufacturers can proactively manage the risk of Impurity 1 formation, leading to a more robust and consistent manufacturing process.
Assessment of Impurity Profiles Under Stress Conditions (Forced Degradation Studies) to Simulate Real-World Scenarios
Forced degradation, or stress testing, is a cornerstone of impurity profiling. It involves intentionally degrading the API under conditions more severe than accelerated stability testing. google.comarchive.org These studies are crucial for several reasons:
Elucidating Degradation Pathways: They provide insight into how Clinofibrate degrades and the likely structures of the resulting products, such as Impurity 1. researchgate.net For instance, photostability studies have shown that UV light exposure leads to the formation of 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid through the elimination of a 2-methylbutanoic acid moiety. researchgate.net
Demonstrating Method Specificity: The generated degradants are used to challenge the analytical method to prove it is stability-indicating. archive.org
Informing Formulation and Packaging: Understanding the drug's susceptibility to light, heat, or hydrolysis helps in selecting appropriate excipients and designing protective packaging. archive.org
Typical forced degradation conditions for Clinofibrate would include exposure to acidic, basic, and neutral hydrolysis; oxidation (e.g., with hydrogen peroxide); high temperature; and photolytic stress according to ICH guidelines.
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway Leading to Impurities |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, Heat | Potential cleavage of ether or ester linkages. |
| Base Hydrolysis | 0.1 M NaOH, Heat | Hydrolysis of the carboxylic acid ester groups. |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the phenyl rings or other susceptible moieties. |
| Thermal Degradation | 60°C - 80°C, Solid State | Thermally induced decomposition reactions. |
| Photodegradation | UV/Visible Light (ICH Q1B) | Formation of photoproducts like Impurity 1. researchgate.net |
Monitoring and Control Strategies for this compound throughout the Manufacturing Process
A comprehensive control strategy is required to manage the levels of this compound throughout the entire lifecycle of the product. This strategy is built on the knowledge gained from QbD and forced degradation studies.
Key components of the control strategy include:
Raw Material Control: The synthesis of Clinofibrate involves the condensation of cyclohexanone (B45756) and phenol (B47542) to form bisphenol Z, which is then further reacted. wikipedia.org The quality of these starting materials and reagents must be controlled, as they could introduce precursor impurities.
In-Process Controls (IPCs): Monitoring critical process parameters (CPPs) during synthesis is essential. For example, controlling temperature, reaction time, and pH during steps where Impurity 1 or its precursors could form. IPCs can provide early warnings of process deviations.
Purification Steps: The manufacturing process includes purification steps, such as recrystallization or chromatography, designed to remove impurities. chemicalbook.com The effectiveness of these steps in removing Impurity 1 must be validated.
Final Drug Substance Specification: A validated analytical method is used to test the final batch of Clinofibrate API to ensure that Impurity 1 is below the established and qualified limit.
Stability Monitoring: Ongoing stability studies of the drug product are conducted to monitor for any increase in Impurity 1 levels over the product's shelf life.
This multi-faceted approach ensures that the final product consistently meets its quality standards regarding impurity levels.
Analytical Method Development and Validation Specifically Tailored for this compound
While a general SIAM is developed to monitor multiple impurities, a method specifically tailored and validated for the quantification of a single, critical impurity like this compound may be necessary, especially for release testing and stability studies.
Method Development: The development would likely utilize reverse-phase HPLC (RP-HPLC) with UV detection. Given the structural similarities between Clinofibrate and Impurity 1, achieving adequate resolution is the primary goal.
Column: A high-resolution column, such as a C18 or Phenyl-Hexyl phase with a small particle size (e.g., ≤3 µm), would be selected.
Mobile Phase: A gradient elution using acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer would be optimized to separate Impurity 1 from the main Clinofibrate peak and other potential impurities. japsonline.com
Detection: The wavelength would be optimized for sensitive detection of Impurity 1.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating its suitability for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method measures only the intended analyte (Impurity 1) without interference. | The peak for Impurity 1 is well-resolved from Clinofibrate and other impurities (Resolution > 2). Peak purity analysis confirms no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To show the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. phmethods.net |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Must be at or below the reporting threshold. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like flow rate (±0.1 mL/min), pH (±0.2 units), or column temperature (±5°C) are varied. japsonline.com |
This rigorous validation process ensures that the analytical method is reliable for routine quality control, providing confidence in the reported levels of this compound.
Regulatory Compliance and Qualification Considerations for Clinofibrate Impurity 1
Adherence to ICH Q3A (Impurities in New Drug Substances) Guidelines for Clinofibrate (B1669179) Impurity 1
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, focusing on those that are organic in nature. jpionline.orgeuropa.eu These impurities can arise during the manufacturing process and storage of the drug substance. jpionline.org They are classified as starting materials, by-products, intermediates, degradation products, or reagents, ligands, and catalysts. jpionline.org For Clinofibrate Impurity 1, adherence to ICH Q3A necessitates a comprehensive approach that begins with its identification and characterization.
The first step involves summarizing the actual and potential impurities most likely to arise during the synthesis, purification, and storage of Clinofibrate. ich.org This includes a discussion on the synthetic pathway and potential degradation routes that could lead to the formation of this compound. Analytical procedures must be developed and validated to detect and quantify this impurity at levels that are meaningful for safety and quality assessment. tuwien.ac.at
ICH Q3A establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. americanpharmaceuticalreview.comfda.gov These thresholds are crucial for setting acceptance criteria in the drug substance specification.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Organic Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline ich.org |
The process of qualification involves acquiring and evaluating data that establishes the biological safety of an individual impurity. ich.org If the level of this compound in a new batch of the drug substance exceeds the qualification threshold, its safety must be justified. fda.gov Qualification can be achieved if the impurity was present at a comparable or higher level in safety and clinical study batches of the new drug substance. tuwien.ac.at If not, specific toxicological studies on the impurity may be required. kobia.kr
Adherence to ICH Q3B (Impurities in New Drug Products) Guidelines concerning this compound
While ICH Q3A deals with the drug substance, ICH Q3B(R2) addresses impurities in the finished new drug product. ich.orgeuropa.eufda.gov This guideline is pertinent to this compound if it is also a degradation product, meaning it can form during the manufacturing or storage of the final dosage form due to interactions between the drug substance and excipients or the container closure system. ich.org
The principles of reporting, identification, and qualification are similar to those in Q3A, but the thresholds can differ slightly. gmpinsiders.com Stability studies are a key component of adherence to ICH Q3B, as they are designed to identify degradation products that may form over the shelf-life of the drug product. gmpinsiders.com Any degradation product observed in stability studies at a level greater than the identification threshold must be identified. ich.org
Table 2: ICH Q3B(R2) Thresholds for Reporting, Identification, and Qualification of Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg – 100 mg | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg – 2 g | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.1% |
| TDI = Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline ich.orgpda.org |
If this compound is present in the drug product at a level that requires qualification, the safety assessment should consider the route of administration and the duration of use of the drug product. pda.org
Assessment of Potential Mutagenic Impurities (ICH M7) in the Context of this compound (if structurally relevant)
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.comich.org This guideline is applicable to all stages of clinical development and for marketed products. premier-research.com An assessment of this compound for mutagenic potential is necessary if its chemical structure contains "structural alerts" for mutagenicity. europa.eu
The assessment follows a two-stage process: a hazard assessment and a risk characterization. ich.org The hazard assessment involves a computational toxicology assessment using (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict the mutagenic potential. nih.gov Two complementary (Q)SAR models, one expert rule-based and one statistical-based, are typically used. nih.gov
If the (Q)SAR analysis is positive for mutagenicity, further action is required. This could involve performing a bacterial reverse mutation assay (Ames test) to confirm the mutagenic potential. fda.gov Based on the outcome of these assessments, the impurity is classified into one of five classes. americanpharmaceuticalreview.com
Table 3: ICH M7 Classification of Mutagenic and Carcinogenic Impurities
| Class | Description |
| Class 1 | Known mutagenic carcinogens. |
| Class 2 | Known mutagens with unknown carcinogenic potential. |
| Class 3 | Alerting structure, unrelated to the structure of the drug substance; no mutagenicity data. |
| Class 4 | Alerting structure, but the alert is also present in the drug substance or related compounds that have tested negative for mutagenicity. |
| Class 5 | No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity. |
| Data sourced from ICH M7(R1) Guideline americanpharmaceuticalreview.comich.org |
For impurities classified as Class 1 or 2, a stringent control strategy is required to limit patient exposure to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. premier-research.com
Strategy for Impurity Qualification and Reporting Thresholds Based on Regulatory Guidelines
A robust strategy for the qualification and setting of reporting thresholds for this compound is essential for a successful regulatory submission. This strategy should be based on a thorough understanding of the manufacturing process, the degradation pathways of Clinofibrate, and the applicable regulatory guidelines. registech.com
The strategy should include:
Early Stage Development: In early clinical development, the focus is on identifying potential impurities and developing analytical methods for their detection. While the full ICH Q3A/B guidelines are not formally applied, it is prudent to monitor and control impurities to the extent possible. registech.com
Late Stage Development and Registration: As development progresses towards Phase 3 and registration, a comprehensive impurity profile must be established for batches of the drug substance and drug product. premier-research.com The levels of this compound in these batches are compared to the ICH thresholds to determine if reporting, identification, and qualification are necessary. premier-research.com
Specification Setting: The acceptance criteria for this compound in the drug substance and drug product specifications should be established based on the levels observed in batches used in clinical and safety studies, and justified from a safety perspective. casss.org
Lifecycle Management of Impurity Data and Control Strategy Documentation
The management of impurity data is an ongoing process throughout the lifecycle of a pharmaceutical product. technologynetworks.com An effective Pharmaceutical Quality System (PQS), as described in ICH Q10, should be in place to manage changes to the manufacturing process and their potential impact on the impurity profile. ich.org
Lifecycle management of this compound data involves:
Continuous Monitoring: Routine monitoring of the levels of this compound in commercial batches to ensure consistency with the established impurity profile. casss.org
Change Management: Any changes to the manufacturing process, raw materials, or primary packaging should be evaluated for their potential to alter the level of this compound. ich.org Significant changes may necessitate further stability studies or toxicological assessments.
Documentation: All data related to the identification, characterization, qualification, and control of this compound must be well-documented and maintained. This includes analytical methods, validation reports, stability data, and safety assessments. This documentation is crucial for regulatory inspections and for supporting post-approval changes. ich.org
A holistic approach to method lifecycle management (MLCM) can also be implemented to ensure that the analytical methods used to monitor this compound remain robust and reliable over time. selectscience.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
